molecular formula C16H21FN2O3S B11491441 3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11491441
M. Wt: 340.4 g/mol
InChI Key: HZOBLALOORAGAU-UHFFFAOYSA-N
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Description

3-(4-FLUOROBENZENESULFONYL)-1-(3-METHOXYPROPYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrole ring substituted with a fluorobenzenesulfonyl group, a methoxypropyl group, and two methyl groups. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROBENZENESULFONYL)-1-(3-METHOXYPROPYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. One common approach is to start with the pyrrole ring and introduce the substituents sequentially. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as sulfonylation, alkylation, and methylation, followed by purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROBENZENESULFONYL)-1-(3-METHOXYPROPYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(4-FLUOROBENZENESULFONYL)-1-(3-METHOXYPROPYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROBENZENESULFONYL)-1-(3-METHOXYPROPYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-FLUOROBENZENESULFONYL)-1-(3-METHOXYPROPYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE include other pyrrole derivatives with different substituents, such as:

  • 3-(4-METHYLBENZENESULFONYL)-1-(3-METHOXYPROPYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE
  • 3-(4-CHLOROBENZENESULFONYL)-1-(3-METHOXYPROPYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE

Uniqueness

The uniqueness of 3-(4-FLUOROBENZENESULFONYL)-1-(3-METHOXYPROPYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H21FN2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C16H21FN2O3S/c1-11-12(2)19(9-4-10-22-3)16(18)15(11)23(20,21)14-7-5-13(17)6-8-14/h5-8H,4,9-10,18H2,1-3H3

InChI Key

HZOBLALOORAGAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CCCOC)C

Origin of Product

United States

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